molecular formula C14H16N2O7 B256601 (E)-4-oxo-4-(2-(3,4,5-trimethoxybenzoyl)hydrazinyl)but-2-enoic acid

(E)-4-oxo-4-(2-(3,4,5-trimethoxybenzoyl)hydrazinyl)but-2-enoic acid

Cat. No.: B256601
M. Wt: 324.29 g/mol
InChI Key: FLJPCVIXFARWJL-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-oxo-4-(2-(3,4,5-trimethoxybenzoyl)hydrazinyl)but-2-enoic acid is a complex organic compound with the molecular formula C14H18N2O7. It is characterized by the presence of a hydrazino group attached to a butenoic acid backbone, with a trimethoxybenzoyl moiety.

Preparation Methods

The synthesis of (E)-4-oxo-4-(2-(3,4,5-trimethoxybenzoyl)hydrazinyl)but-2-enoic acid typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with acetoacetic ester under acidic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

(E)-4-oxo-4-(2-(3,4,5-trimethoxybenzoyl)hydrazinyl)but-2-enoic acid undergoes various chemical reactions, including:

Scientific Research Applications

(E)-4-oxo-4-(2-(3,4,5-trimethoxybenzoyl)hydrazinyl)but-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-4-oxo-4-(2-(3,4,5-trimethoxybenzoyl)hydrazinyl)but-2-enoic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways .

Comparison with Similar Compounds

(E)-4-oxo-4-(2-(3,4,5-trimethoxybenzoyl)hydrazinyl)but-2-enoic acid can be compared with similar compounds such as:

Properties

Molecular Formula

C14H16N2O7

Molecular Weight

324.29 g/mol

IUPAC Name

(E)-4-oxo-4-[2-(3,4,5-trimethoxybenzoyl)hydrazinyl]but-2-enoic acid

InChI

InChI=1S/C14H16N2O7/c1-21-9-6-8(7-10(22-2)13(9)23-3)14(20)16-15-11(17)4-5-12(18)19/h4-7H,1-3H3,(H,15,17)(H,16,20)(H,18,19)/b5-4+

InChI Key

FLJPCVIXFARWJL-SNAWJCMRSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)C=CC(=O)O

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)/C=C/C(=O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)C=CC(=O)O

Origin of Product

United States

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